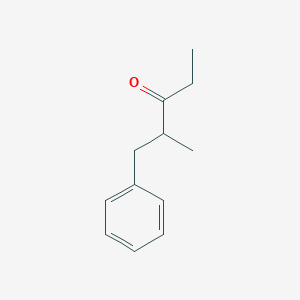

2-Methyl-1-phenylpentan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-1-phenylpentan-3-one is a chemical compound with the CAS Number: 23936-95-0 . It has a molecular weight of 176.26 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 2-methyl-1-phenyl-3-pentanone . The InChI code for this compound is 1S/C12H16O/c1-3-12(13)10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Photoreactivity in Solvents

A study by Klán and Literák (1999) explored the temperature-dependent solvent effects on the Norrish Type II reaction of 1-phenylpentan-1-one and its derivatives. They found that a small structural change, such as a p-methyl substitution in 1-phenylpentan-1-one, significantly altered the temperature-dependent photoreactivity in the presence of weak bases. This suggests potential applications in photochemistry, particularly in understanding how structural changes impact reactions in different solvent environments and temperatures (Klán & Literák, 1999).

Spectroscopic Characterization

Westphal et al. (2012) presented mass spectrometric, nuclear magnetic resonance, and infrared spectroscopic data of designer drugs, including 2-methylamino-1-phenylpentan-1-one (a compound closely related to 2-Methyl-1-phenylpentan-3-one). They used these techniques for structure elucidation, which is crucial for identifying and analyzing new compounds in pharmaceutical and forensic science (Westphal et al., 2012).

Polymer Synthesis

Liao and Weber (1991) investigated the synthesis of poly(1-methyl-1-phenyl-1-silapentane) through chemical reduction. This research contributes to the field of polymer chemistry, demonstrating the processes of synthesizing new polymers with potential applications in materials science (Liao & Weber, 1991).

Anti-Inflammatory Drug Leads

Research by Jiang et al. (2019) identified new natural compounds, including 4-methyl-1-phenylpentane-2,3-diol, from Streptomyces sp. They explored the anti-inflammatory effects of these compounds, indicating potential applications in developing new anti-inflammatory drugs (Jiang et al., 2019).

Catalysis in Organic Synthesis

A study by Zhang et al. (2010) focused on the synthesis of 1-phenylpentane-1, 4-diones and related compounds via organophosphine-catalyzed reactions. This work is significant in the field of organic synthesis, particularly in developing new catalytic methods for creating complex organic molecules (Zhang et al., 2010).

Enzyme Immunoassay

Liveri et al. (2016) reported a case related to the intake of 2-(methylamino)-1-phenylpentan-1-one combined with other substances. They used enzyme immunoassay procedures for toxicology screening, demonstrating the compound's relevance in forensic toxicology (Liveri et al., 2016).

Safety and Hazards

Zukünftige Richtungen

Most of the newly developed synthetic cathinones, including 2-Methyl-1-phenylpentan-3-one, can be seen as analogs and replacements for once-popular compounds that have been declining in popularity as a result of legislative efforts . Although it appears that some of the newly emerging cathinones are not widely used, they may become more popular in the future and could become a significant threat to health and life .

Eigenschaften

IUPAC Name |

2-methyl-1-phenylpentan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-3-12(13)10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLXHCFHRITUHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,5-Difluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2935010.png)

![3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDIN-1-YL}PROPAN-1-ONE](/img/structure/B2935015.png)

![N-[(furan-2-yl)methyl]-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2935019.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2935020.png)

![Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate](/img/structure/B2935023.png)

![N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide](/img/structure/B2935024.png)

![N-(4-(benzylthio)-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)-2-chloroacetamide](/img/structure/B2935025.png)

![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B2935026.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2935028.png)